N-乙基-N-甲基卡西酮

描述

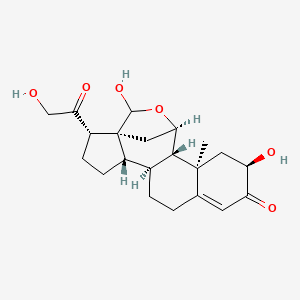

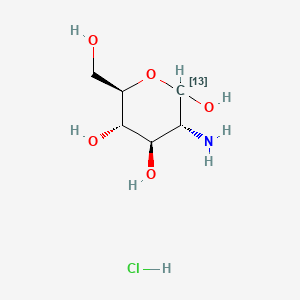

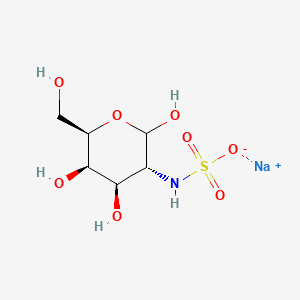

N-ethyl-N-Methylcathinone is a substituted cathinone structurally similar to the designer drugs mephedrone and methylone, which act on components of the monoaminergic systems . It is a derivative of the naturally occurring compound cathinone, the main psychoactive ingredient in the khat plant Catha edulis .

Synthesis Analysis

Synthetic cathinones are derivatives of cathinone, an alkaloid found in khat (Catha edulis) leaves, structurally identical and similar in action to amphetamine . To circumvent the law, new derivatives are clandestinely synthesized, and therefore, synthetic cathinones keep emerging on the drug market .Molecular Structure Analysis

The molecular formula of N-ethyl-N-Methylcathinone is C12H17NO . The average mass is 191.270 Da and the monoisotopic mass is 191.131012 Da .Physical And Chemical Properties Analysis

N-ethyl-N-Methylcathinone has a density of 1.0±0.1 g/cm3, a boiling point of 274.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 51.3±3.0 kJ/mol and its flash point is 90.2±12.0 °C .科学研究应用

药代动力学特征和作用: 已显示甲酮在体内广泛代谢,其中 MDC(3,4-亚甲二氧基卡西酮)是唯一可能对药物整体作用产生影响的中枢活性代谢物。发现甲酮和 MDC 是单胺转运蛋白的底物型释放剂 (Elmore 等人,2017)。

高热和行为影响: 据观察,甲酮可剂量依赖性地增加大鼠的整体运动,并诱发高热反应,在群体饲养条件下比单独饲养的大鼠更为明显。这表明存在血清素综合征的潜在风险,尤其是在人群拥挤的条件下使用时 (Štefková 等人,2017)。

甲卡西酮的临床药理学: 甲卡西酮是甲酮的结构相关化合物,已对其人类药效学和药代动力学进行了研究。然而,需要更多的研究来阐明甲卡西酮和相关新精神活性物质的安全性、毒性和成瘾潜力 (Papaseit 等人,2017)。

脑浓度和药效学作用: 研究表明,甲酮的行为和神经化学作用与甲酮和 MDC 的脑浓度有关,但与其羟基化代谢物无关,后者不能有效渗透到大脑中 (Centazzo 等人,2021)。

西班牙的公共卫生问题: 西班牙的研究表明,甲酮在毒品样本中的含量极低,这表明甲酮可能不是该地区与公共卫生有关的新问题 (Monteagudo 等人,2017)。

代谢物的生物活性: 甲卡西酮的 I 相代谢物,包括 N-脱甲基代谢物和环羟基化代谢物,已显示出作为单胺转运蛋白底物的生物活性 (Mayer 等人,2016)。

安全和危害

未来方向

New psychoactive substances represent a public health threat since they are not controlled by international conventions, are easily accessible online, and are sold as a legal alternative to illicit drugs . Synthetic cathinones are widely abused due to their stimulant and hallucinogenic effects . Therefore, it is crucial to continue research and development of enantiomeric resolution methods for synthetic cathinones .

属性

IUPAC Name |

2-[ethyl(methyl)amino]-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQPFJRCXJZNQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016983 | |

| Record name | N-Ethyl-N-methylcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-Methylcathinone | |

CAS RN |

1157739-24-6 | |

| Record name | N-Ethyl-N-methylcathinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1157739246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-N-methylcathinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[ethyl(methyl)amino]-1-phenylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYL-N-METHYLCATHINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GI5YK090B5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [(1S,4S)-4-hydroxy-2-cyclopenten-1-yl]-, 1,1-dimethylethyl](/img/no-structure.png)

![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B582651.png)

![1-Methoxy-2-formyl-3H-benzo[f]chromene](/img/structure/B582660.png)